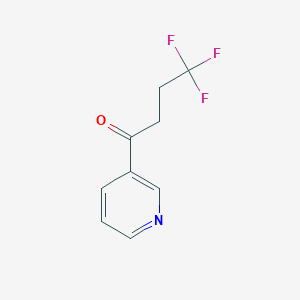

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one

描述

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one (CAS: 582-73-0) is a fluorinated diketone featuring a trifluoromethyl group and a pyridin-3-yl substituent. Its molecular formula is C₉H₆F₃NO₂, with a molar mass of 217.14 g/mol . Structurally, the compound consists of a 1,3-diketone backbone with electron-withdrawing trifluoromethyl and pyridinyl groups, enhancing its reactivity in coordination chemistry and organic synthesis. It serves as a precursor for ligands in metal complexes (e.g., Eu³⁺ coordination polymers) and intermediates in pharmaceutical research .

Structure

3D Structure

属性

IUPAC Name |

4,4,4-trifluoro-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQVODXCSVSYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one typically involves the reaction of 3-pyridylacetonitrile with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

化学反应分析

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Structural Comparison

The following compounds share structural similarities with 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one :

Key Observations :

- Pyridine vs. Thiophene : The pyridin-3-yl group introduces basicity and hydrogen-bonding capability, while thiophene enhances π-conjugation and electron delocalization .

- Positional Isomerism : The 3-pyridyl vs. 4-pyridyl substitution alters dipole moments and crystal packing, affecting melting points and solubility .

- Aromatic Bulk : Naphthyl derivatives exhibit higher molecular weights and steric hindrance, influencing their applications in materials science .

Physicochemical Properties

Key Observations :

- Melting Points : The 4-pyridyl isomer (213–214°C) has a higher melting point than the 3-pyridyl analog (173–174°C), likely due to symmetrical crystal packing .

- Reactivity : Thiophene-substituted analogs undergo hydration in acidic conditions to form stable hydrates, whereas pyridinyl derivatives are more resistant .

生物活性

4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical formula for this compound is . The trifluoromethyl group enhances lipophilicity and biological activity, while the pyridine moiety contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 0.65 µM, indicating significant antiproliferative activity.

- HCT-116 (colon cancer) : Similar activity was observed with IC50 values around 2.41 µM.

These findings suggest that the compound could induce apoptosis in cancer cells by activating caspase pathways and affecting cell cycle progression.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : Flow cytometry analyses revealed that the compound effectively arrests the cell cycle at the G1 phase in MCF-7 cells.

- Induction of Apoptosis : Increased caspase 3/7 activity was noted, suggesting that the compound triggers apoptotic pathways.

Inhibition of Ghrelin O-Acyltransferase (GOAT)

Research indicates that this compound acts as a potent inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes. The inhibition of GOAT could lead to reduced ghrelin activity, thereby influencing appetite and energy homeostasis.

Case Studies

A notable case study involved a series of derivatives based on this compound that were synthesized and evaluated for their biological activities:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis via caspase activation |

| 2 | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |

| 3 | GOAT | <5 | Inhibition leading to metabolic effects |

These derivatives exhibited varying degrees of biological activity, underscoring the importance of structural modifications in enhancing efficacy.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one?

- Methodology : Synthesis often involves trifluoroacetylation of pyridine derivatives. For example, condensation of pyridin-3-yl precursors with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions. Purification typically employs recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be confirmed via melting point analysis and HPLC (≥99% purity) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Avoid moisture to prevent hydrolysis of the trifluoromethyl group.

Q. How is structural elucidation performed for this compound?

- Methodology : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (<1.0 Å) to confirm bond angles and stereochemistry . Complement with spectroscopic techniques:

- NMR : NMR shows a singlet at ~-70 ppm (CF group); NMR reveals pyridinyl protons at δ 8.5–9.0 ppm .

- MS : ESI-MS ([M+H] expected at m/z 220.1) confirms molecular weight .

Q. What analytical techniques are critical for characterizing purity and stability?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1%).

- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .

- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm and pyridinyl C-N vibrations at ~1600 cm .

Advanced Research Questions

Q. How does this compound participate in enzymatic or metabolic pathways?

- Methodology : Studies on analogous compounds (e.g., 4-oxo-4-(pyridin-3-yl)butanal) suggest potential involvement in microbial degradation pathways. Use pseudooxynicotine dehydrogenase (EC 1.4.2.3) assays to track substrate conversion via UV-Vis (monitor ferricytochrome c reduction at 550 nm) .

- Data Interpretation : Compare kinetic parameters (K, V) with structurally similar ketones to infer metabolic reactivity.

Q. What computational approaches are effective for studying ligand-receptor interactions involving this compound?

- Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (e.g., cytochrome P450). Validate docking poses by re-docking co-crystallized ligands (RMSD <2.0 Å) .

- Advanced Tip : Use MM-GBSA to calculate binding free energies, prioritizing hydrogen bonds with pyridinyl N and hydrophobic interactions with the CF group .

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

- Methodology : Address twinning or disorder using SHELXL’s TWIN and PART commands. Validate with R (<5%) and GooF (0.8–1.2). Cross-check with ORTEP-3 for graphical validation of thermal ellipsoids .

- Case Study : A 2020 study resolved disorder in the pyridinyl ring by constraining isotropic displacement parameters (U) during refinement .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

- Methodology :

- NMR Relaxation : Measure T/T times to probe CF group mobility.

- NOESY : Detect through-space interactions between pyridinyl protons and adjacent substituents, confirming planar geometry .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。